

Spectroscopic Profile of 2,4,6-Triphenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Triphenylpyridine**

Cat. No.: **B1295210**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-Triphenylpyridine**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2,4,6-Triphenylpyridine is a triaryl-substituted pyridine derivative. Its rigid, planar structure and potential for functionalization make it a valuable scaffold in the design of novel organic materials and pharmaceutical agents. Accurate and detailed spectroscopic data are paramount for its unambiguous identification and for understanding its chemical behavior. This guide presents a compilation of its characteristic ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2,4,6-Triphenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR spectra of **2,4,6-Triphenylpyridine** are characterized by signals in the aromatic region.

Table 1: ^1H NMR Spectroscopic Data of **2,4,6-Triphenylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
8.35–8.31	m	4H	H-2', H-6' of 2,6-diphenyl groups	[1]
8.21	d, $J = 7.1$ Hz	4H	H-2', H-6' of 2,6-diphenyl groups	[2]
8.20	d, $J = 7.5$ Hz	4H	H-2', H-6' of 2,6-diphenyl groups	[3]
7.96	s	2H	H-3, H-5 of pyridine ring	[1]
7.90	s	2H	H-3, H-5 of pyridine ring	[2]
7.89	s	2H	H-3, H-5 of pyridine ring	[3]
7.82–7.80	m	2H	Aromatic protons	[1]
7.76	d, $J = 6.9$ Hz	2H	Aromatic protons	[2]
7.74	d, $J = 7.5$ Hz	2H	Aromatic protons	[3]
7.66–7.51	m	9H	Aromatic protons	[1]
7.60–7.41	m	9H	Aromatic protons	[2]
7.54–7.43	m	9H	Aromatic protons	[3]

Note: Solvent for all referenced ^1H NMR data is CDCl_3 . The spectrometer frequencies ranged from 400 to 500 MHz.

Table 2: ^{13}C NMR Spectroscopic Data of **2,4,6-Triphenylpyridine**

Chemical Shift (δ) ppm	Assignment	Reference
157.5	C-2, C-6 of pyridine ring	[2] [3]
157.32 (2x)	C-2, C-6 of pyridine ring	[1]
150.2	C-4 of pyridine ring	[2] [3]
149.99	C-4 of pyridine ring	[1]
139.6	C-1' of 2,6-diphenyl groups	[2] [3]
139.45 (2x)	C-1' of 2,6-diphenyl groups	[1]
139.1	C-1" of 4-phenyl group	[2]
138.87	C-1" of 4-phenyl group	[1]
129.2	Aromatic CH	[2]
129.1	Aromatic CH	[3]
129.0	Aromatic CH	[2] [3]
128.96 (2x)	Aromatic CH	[1]
128.93 (2x)	Aromatic CH	[1]
128.9	Aromatic CH	[3]
128.83	Aromatic CH	[1]
128.7	Aromatic CH	[3]
128.58 (4x)	Aromatic CH	[1]
128.5	Aromatic CH	[2]
127.2	Aromatic CH	[2] [3]
127.1	Aromatic CH	[2] [3]
127.03 (6x)	Aromatic CH	[1]
117.1	C-3, C-5 of pyridine ring	[2] [3]
116.93 (2x)	C-3, C-5 of pyridine ring	[1]

Note: Solvent for all referenced ^{13}C NMR data is CDCl_3 . The spectrometer frequencies were 100 or 125 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,4,6-Triphenylpyridine** is dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **2,4,6-Triphenylpyridine**

Wavenumber (cm^{-1})	Intensity	Assignment
~3050	Medium	Aromatic C-H stretching
~1600-1580	Strong	C=C stretching (pyridine ring and phenyl rings)
~1500-1400	Medium-Strong	Aromatic C=C stretching
~750-770	Strong	C-H out-of-plane bending (monosubstituted benzene)
~690-710	Strong	C-H out-of-plane bending (monosubstituted benzene)

Note: The data is based on a typical gas-phase FTIR spectrum. The exact peak positions may vary slightly depending on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The electron ionization (EI) mass spectrum of **2,4,6-Triphenylpyridine** shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for **2,4,6-Triphenylpyridine**

m/z	Relative Intensity	Assignment	Reference
308.1439	-	[M+H] ⁺ (Calculated for C ₂₃ H ₁₈ N)	[1]
308.1447	-	[M+H] ⁺ (Found)	[1]
307	High	[M] ⁺	
306	Moderate	[M-H] ⁺	
230	Moderate	[M - C ₆ H ₅] ⁺	
153.5	Low	[M] ²⁺	

Note: The fragmentation pattern is based on typical electron ionization (EI) mass spectra.

Experimental Protocols

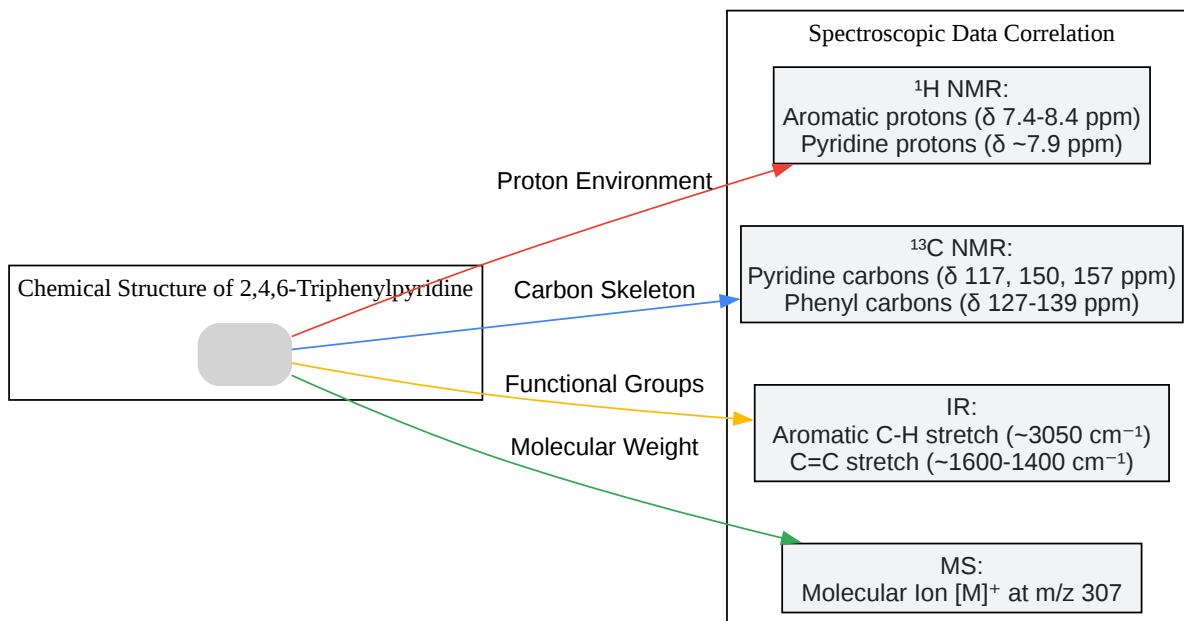
The following are generalized experimental protocols for the acquisition of spectroscopic data for **2,4,6-Triphenylpyridine**.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **2,4,6-Triphenylpyridine** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

IR Spectroscopy

- KBr Pellet Method: A small amount of **2,4,6-Triphenylpyridine** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.
- Thin Film Method: A few milligrams of the compound are dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded.


Mass Spectrometry

- Electron Ionization (EI) Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the correlation of spectroscopic data with the chemical structure of **2,4,6-Triphenylpyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Triphenylpyridine | C₂₃H₁₇N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 3. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Triphenylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295210#spectroscopic-data-of-2-4-6-triphenylpyridine-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com